molecular formula C16H11N3O2S B2915655 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081128-41-7

1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2915655
CAS RN: 1081128-41-7
M. Wt: 309.34
InChI Key: NNXHVHWNORPANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations in lab experiments, have been studied extensively.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated derivatives of quinolines, including structures related to "1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one," for their antimicrobial properties. For instance, compounds with structural similarities have shown broad-spectrum activity against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, indicating a potential for developing new antimicrobial agents (Vipul M. Buha et al., 2012). Moreover, certain derivatives have demonstrated promising antibacterial activity against Mycobacterium tuberculosis H37RV, suggesting potential applications in anti-tubercular therapies (N. Nagaladinne et al., 2020).

Anticancer and Antitumor Applications

The compound and its derivatives have been explored for anticancer and antitumor activities. Research on benzo[d]thiazolyl substituted-2-quinolone hybrids, which are structurally related, has shown significant anticancer activity, especially against MCF-7 and WRL68 cancer cells. These findings highlight the potential of such compounds in developing anticancer therapies (G. Bolakatti et al., 2020).

Anti-inflammatory and Analgesic Applications

Research has also been conducted on quinazoline derivatives for their anti-inflammatory and analgesic properties. These studies suggest that certain structural modifications to quinazoline compounds can enhance their therapeutic efficacy against inflammation and pain, indicating a wide range of potential pharmaceutical applications (B. Dash et al., 2017).

Antioxidant Properties

Quinoline derivatives have been investigated for their antioxidant properties, providing a foundation for developing treatments that combat oxidative stress-related diseases. For example, novel oxadiazaphosphepino[6,7-c]quinolinones have shown higher antioxidant activities, suggesting their utility in pharmaceutical applications focusing on oxidative stress (M. Hassan et al., 2017).

properties

IUPAC Name

1-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-19-9-11(14(20)10-5-2-3-6-12(10)19)16-17-15(18-21-16)13-7-4-8-22-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXHVHWNORPANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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